

An In-Depth Technical Guide to the Crystal Structure of Titanium Tetrabromide (TiBr₄)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Titanium tetrabromide (TiBr₄), a significant precursor in materials science and a catalyst in organic synthesis, possesses a well-defined and highly symmetric crystal structure. This technical guide provides a comprehensive overview of the crystallographic parameters of TiBr₄, detailing its molecular geometry and spatial arrangement in the solid state. The methodologies for the synthesis and determination of its crystal structure via single-crystal X-ray diffraction are presented, offering a reproducible protocol for researchers. All quantitative data are summarized for clarity, and a logical workflow for crystallographic analysis is provided.

Introduction

Titanium(IV) bromide, or titanium tetrabromide, is an orange, crystalline solid that is highly reactive and moisture-sensitive.[1] Its utility as a Lewis acid catalyst and as a precursor for titanium-containing materials necessitates a thorough understanding of its fundamental structural properties.[1][2] The arrangement of atoms in the crystalline state dictates many of its physical and chemical behaviors. This guide focuses on the experimentally determined crystal structure of TiBr₄, providing key data and procedural insights for its analysis.

Crystallographic Data of Titanium Tetrabromide

Titanium tetrabromide crystallizes in a cubic system, a structure characterized by its high degree of symmetry.[1][3] The fundamental building block of the crystal is the unit cell, which is repeated in three dimensions to form the crystal lattice. For TiBr₄, the unit cell contains eight discrete TiBr₄ molecules.[3]

The molecular geometry of the individual TiBr₄ unit is tetrahedral, with the titanium atom at the center and four bromine atoms at the vertices.[1][4] This arrangement is consistent with VSEPR theory for a d^o transition metal complex.[1]

Quantitative Crystallographic Data

The crystallographic parameters for the cubic phase of TiBr₄ have been determined by single-crystal X-ray diffraction and are summarized in the table below.

Parameter	Value	Reference(s)
Crystal System	Cubic	[1][3]
Space Group	Pa3	[1][3]
Lattice Parameter (a)	10.93 Å	[1]
Unit Cell Volume	1305.9 ų	
Formula Units per Cell (Z)	8	[1][3]
Coordination Geometry	Tetrahedral	[3][4]
Ti-Br Bond Length	2.43 Å	[1]
Calculated Density	3.25 g/cm ³	[1]

Note: The unit cell volume is calculated from the lattice parameter ($V = a^3$).

While the cubic structure is widely reported, computational studies from the Materials Project also suggest the possibility of a monoclinic phase (space group P21/c).[5] However, the cubic phase is the experimentally observed and commonly accepted structure.

Experimental Protocols

The determination of the crystal structure of TiBr₄ involves two primary stages: the synthesis and growth of high-quality single crystals, and the analysis of these crystals using single-crystal X-ray diffraction.

Synthesis and Crystal Growth of Titanium Tetrabromide

Due to the hygroscopic nature of TiBr₄, all manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Synthesis: Titanium tetrabromide can be synthesized by several methods, including:

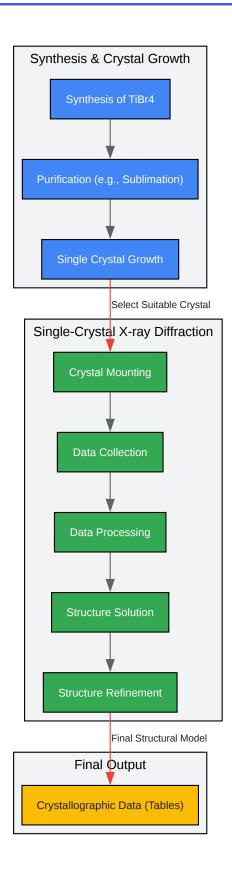
- Direct combination of elements: Reaction of titanium metal with bromine vapor at elevated temperatures.[2]
- Reaction with titanium dioxide: The reaction of TiO₂ with carbon and bromine.
- Halide exchange: Treatment of titanium tetrachloride (TiCl₄) with hydrogen bromide (HBr).[2] [3]

Single Crystal Growth: High-quality single crystals suitable for X-ray diffraction can be grown by slow sublimation or by slow evaporation from a suitable non-polar solvent.

- Sublimation: a. Place a sample of purified TiBr₄ in a sealed, evacuated glass ampoule. b. Create a temperature gradient in the ampoule by placing it in a tube furnace with a controlled temperature profile. c. Heat the end of the ampoule containing the TiBr₄ to induce sublimation. d. Maintain the other end of the ampoule at a cooler temperature to allow for the slow deposition and growth of single crystals.
- Slow Evaporation: a. Prepare a saturated solution of TiBr₄ in a dry, non-polar solvent (e.g., chloroform or benzene) in a Schlenk flask.[3][6] b. Allow the solvent to evaporate slowly over several days under a gentle stream of inert gas or by diffusion into a larger, solvent-free volume. c. Collect the resulting orange, crystalline solids.

Single-Crystal X-Ray Diffraction

The following protocol outlines the key steps for the determination of the crystal structure of TiBr₄.



- Crystal Mounting: a. Select a well-formed single crystal of suitable size (typically 0.1-0.3 mm). b. Under an inert atmosphere, coat the crystal in a cryoprotectant oil (e.g., paratone-N) to prevent decomposition from atmospheric moisture. c. Mount the crystal on a cryo-loop, which is then attached to a goniometer head.
- Data Collection: a. Mount the goniometer head on the diffractometer. b. Cool the crystal to a
 low temperature (typically 100-150 K) using a cryostream of nitrogen gas to minimize
 thermal vibrations and potential degradation. c. Center the crystal in the X-ray beam. d.
 Perform an initial screening to determine the crystal quality and unit cell parameters. e.
 Collect a full sphere of diffraction data using a suitable X-ray source (e.g., Mo Kα or Cu Kα
 radiation) and a modern detector (e.g., CCD or CMOS). Data collection involves rotating the
 crystal and collecting diffraction images at various orientations.
- Data Processing and Structure Solution: a. Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl). b. Apply corrections for absorption, Lorentz factor, and polarization. c. Determine the space group from the systematic absences in the diffraction data. d. Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms. e. Refine the atomic positions, and anisotropic displacement parameters against the experimental data using full-matrix least-squares refinement until convergence is achieved.

Visualization of the Crystallographic Workflow

The logical flow of determining the crystal structure of TiBr₄ is depicted in the following diagram.

Click to download full resolution via product page

Caption: Workflow for the determination of the crystal structure of TiBr₄.

Conclusion

The crystal structure of titanium tetrabromide is well-established as a cubic system with the space group Pa3. The molecule adopts a tetrahedral geometry, and the crystal lattice is composed of discrete TiBr₄ molecules. The detailed experimental protocols for synthesis, crystal growth, and single-crystal X-ray diffraction provided in this guide offer a framework for the successful characterization of this and other moisture-sensitive inorganic compounds. A thorough understanding of its solid-state structure is paramount for its application in various fields of chemical research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. webqc.org [webqc.org]
- 2. Titanium tetrabromide Wikipedia [en.wikipedia.org]
- 3. Titanium tetrabromide [chemeurope.com]
- 4. WebElements Periodic Table » Titanium » titanium tetrabromide [webelements.co.uk]
- 5. Materials Data on TiBr4 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]
- 6. Sciencemadness Discussion Board Titanium tetrabromide synthesis Powered by XMB
 1.9.11 [sciencemadness.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Crystal Structure of Titanium Tetrabromide (TiBr₄)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13741411#crystal-structure-of-tibr4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com